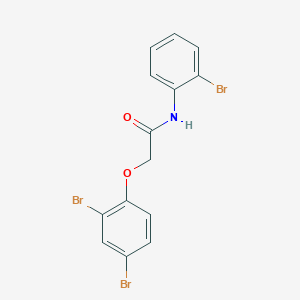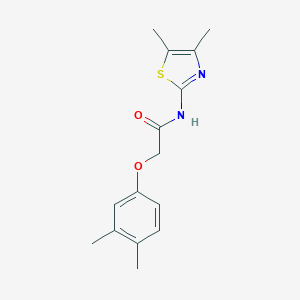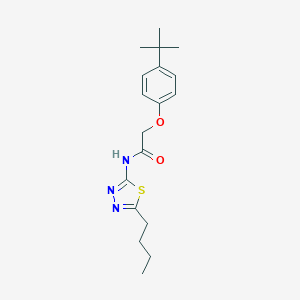![molecular formula C21H22FN3O2S2 B284634 N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Wirkmechanismus
The mechanism of action of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of specific enzymes or by disrupting the function of specific proteins involved in disease processes.
Biochemical and Physiological Effects:
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of specific enzymes and disrupt the function of specific proteins. Additionally, animal studies have shown that the compound can cross the blood-brain barrier and accumulate in the brain, indicating its potential for central nervous system applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is its high potency and selectivity for specific targets. This makes it a valuable tool for studying disease processes and developing new therapies. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide. One area of focus could be further investigating its potential as an anticancer agent, particularly in vivo studies to determine its efficacy and safety. Additionally, research could be conducted to explore its potential for treating other neurodegenerative diseases, such as Parkinson's disease. Finally, further optimization of the synthesis method could be explored to make the compound more widely available for research purposes.
Conclusion:
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is a novel compound with significant potential for scientific research applications. Its high potency and selectivity make it a valuable tool for studying disease processes and developing new therapies. Further research is needed to fully understand its mechanism of action and potential applications in the field of drug discovery.
Synthesemethoden
The synthesis of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide involves the reaction of 2-(4-fluorophenyl)acetic acid with thiosemicarbazide to form 2-(4-fluorophenyl)-N'-(1,3,4-thiadiazol-2-yl)acetohydrazide. This intermediate is then reacted with 1-adamantylcarbonyl chloride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Eigenschaften
Molekularformel |
C21H22FN3O2S2 |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H22FN3O2S2/c22-16-3-1-15(2-4-16)17(26)11-28-20-25-24-19(29-20)23-18(27)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14H,5-11H2,(H,23,24,27) |
InChI-Schlüssel |
YGGUEOORCCHWAJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)





![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)



